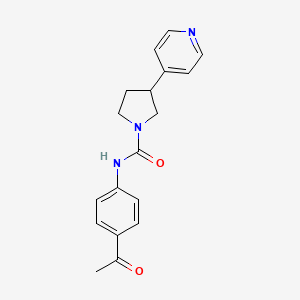![molecular formula C11H15ClN2O5S2 B7436629 5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Sulfathiazole and is a member of the sulfonamide class of antibiotics. The chemical structure of Sulfathiazole comprises of a thiophene ring, a sulfonamide group, and an oxolane ring.
Mecanismo De Acción
The mechanism of action of Sulfathiazole involves the inhibition of bacterial folic acid synthesis. Sulfathiazole acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. Folic acid is essential for bacterial growth and replication. Inhibition of folic acid synthesis leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
Sulfathiazole has been shown to have minimal toxicity in humans. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Sulfathiazole is primarily metabolized in the liver and excreted in the urine. Sulfathiazole has been shown to have a half-life of around 6 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfathiazole has several advantages for lab experiments. It is readily available and relatively inexpensive. Sulfathiazole has also been extensively studied, and its mechanism of action is well understood. However, Sulfathiazole has some limitations for lab experiments. It has a narrow spectrum of activity and is not effective against all bacteria. Sulfathiazole can also lead to the development of antibiotic resistance.
Direcciones Futuras
There are several future directions for the study of Sulfathiazole. One potential direction is the development of new formulations of Sulfathiazole for the treatment of bacterial infections. Another direction is the study of the potential use of Sulfathiazole in combination with other antibiotics to overcome antibiotic resistance. The study of the mechanism of action of Sulfathiazole can also lead to the development of new antibiotics with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of Sulfathiazole involves the reaction of 2-aminothiophene with chlorosulfonic acid to form 5-chloro-2-aminosulfonothiophene. This compound is then reacted with 2-hydroxyethyl oxalate to form 5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide. The yield of Sulfathiazole synthesis is around 70%.
Aplicaciones Científicas De Investigación
Sulfathiazole has been extensively studied for its antibacterial properties. It has shown efficacy against a variety of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. Sulfathiazole has also been studied for its potential use in the treatment of various diseases such as malaria, toxoplasmosis, and leprosy.
Propiedades
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O5S2/c12-9-4-6(11(20-9)21(13,17)18)10(16)14-5-7(15)8-2-1-3-19-8/h4,7-8,15H,1-3,5H2,(H,14,16)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQWDNUVRPATRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CNC(=O)C2=C(SC(=C2)Cl)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)